molecular formula C6H3ClN2O4 B1198899 2-Chloro-1,3-dinitrobenzene CAS No. 606-21-3

2-Chloro-1,3-dinitrobenzene

Cat. No.: B1198899
CAS No.: 606-21-3
M. Wt: 202.55 g/mol
InChI Key: BPPMIQPXQVIZNJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Chloro-1,3-dinitrobenzene are aromatic compounds in the body. It specifically targets aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

This compound undergoes a process known as nucleophilic aromatic substitution . This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . The compound forms a negatively charged intermediate called a Meisenheimer complex during the course of this reaction . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons .

Biochemical Pathways

The biochemical pathways affected by this compound involve the displacement of chloride ion from the compound by a nucleophile . This displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups such as NO2 . The compound can also be used as intermediates of dyes and pigments .

Pharmacokinetics

It is known that the compound is soluble in alcohol and moderately soluble in benzene and ether . It is practically insoluble in water , which may affect its absorption and distribution in the body.

Result of Action

The result of the action of this compound is the formation of a new compound through the replacement of one of the substituents in an aromatic ring . This can lead to changes in the properties of the original compound, potentially affecting various biochemical processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is combustible, and vapors are heavier than air and may travel along the floor and in the bottom of containers . It forms explosive mixtures with air on intense heating . Furthermore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

2-Chloro-1,3-dinitrobenzene is hazardous. It is fatal if inhaled, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life . More detailed safety and hazard information can be found in the referenced sources .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3-dinitrobenzene plays a significant role in biochemical reactions, particularly in the detoxification processes. It interacts with enzymes such as glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic substances . This interaction is crucial for the detoxification of xenobiotics and protection against oxidative stress. The compound’s ability to form conjugates with glutathione makes it an important tool for studying enzyme kinetics and the biochemical pathways involved in detoxification.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can induce oxidative stress and has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GSTs can lead to the modulation of signaling pathways that control cell proliferation and apoptosis . Additionally, it has been observed to cause cellular damage through the generation of reactive oxygen species (ROS), which can lead to alterations in gene expression and metabolic disturbances.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound can inhibit the activity of GSTs by binding to their active sites, thereby affecting the detoxification process . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, leading to chronic alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways . At high doses, it can cause significant toxicity, including severe oxidative damage, inflammation, and cell death . Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione, mediated by GSTs . This conjugation process is a key step in the detoxification of the compound, facilitating its excretion from the body. The compound can also undergo reduction and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in organic solvents such as alcohol and its moderate solubility in benzene and ether facilitate its distribution in lipid-rich environments . Its practical insolubility in water limits its distribution in aqueous compartments. The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its localization can affect its activity and function, as well as its interactions with biomolecules. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-dinitrobenzene can be synthesized through the nitration of 1-chloro-2-nitrobenzene. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process is carried out under controlled temperature conditions to ensure the selective formation of the 1,3-dinitro derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale nitration reactors where the reaction parameters such as temperature, concentration of reactants, and reaction time are meticulously controlled to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

    From Nucleophilic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloride ion.

    From Reduction: 2-Chloro-1,3-diaminobenzene.

    From Oxidation: Various oxidized derivatives depending on the reaction conditions.

Comparison with Similar Compounds

  • 1-Chloro-2,4-dinitrobenzene
  • 1,3-Dinitrobenzene
  • 2,4-Dinitrochlorobenzene

Comparison: 2-Chloro-1,3-dinitrobenzene is unique due to the specific positioning of the nitro groups and the chlorine atom on the benzene ring. This arrangement significantly influences its reactivity and the types of reactions it undergoes. For instance, the presence of two nitro groups in the meta position relative to the chlorine atom enhances its susceptibility to nucleophilic aromatic substitution compared to 1,3-dinitrobenzene, which lacks the chlorine atom .

Properties

IUPAC Name

2-chloro-1,3-dinitrobenzene
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InChI

InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H
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InChI Key

BPPMIQPXQVIZNJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
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Molecular Formula

C6H3ClN2O4
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DSSTOX Substance ID

DTXSID3041378
Record name 2,6-Dinitrochlorobenzene
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Molecular Weight

202.55 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow crystals; [MSDSonline]
Record name 1-Chloro-2,6-dinitrobenzene
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Boiling Point

315 °C
Record name 1-CHLORO-2,6-DINITROBENZENE
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Solubility

Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water.
Record name 1-CHLORO-2,6-DINITROBENZENE
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Density

1.6867 g/ml @ 16.5 °C
Record name 1-CHLORO-2,6-DINITROBENZENE
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Color/Form

Yellow crystals from benzene

CAS No.

606-21-3
Record name 2-Chloro-1,3-dinitrobenzene
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Record name Benzene, 2-chloro-1,3-dinitro-
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Melting Point

86-87 °C
Record name 1-CHLORO-2,6-DINITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-1,3-dinitrobenzene react with hydroxide ions in the presence of micelles?

A1: Research indicates that this compound, when in a biphasic reaction with hydroxide ions and hydroxy-functionalized micelles, doesn't directly react with the hydroxide. Instead, it first forms an aryl micellar ether. This ether then reacts with the hydroxide to yield the phenolic product. Interestingly, the reaction rate is influenced by the steric interactions between the substituents on the aromatic ring and the micelle's head group. [] For instance, with two ortho substituents in this compound, the reaction rate follows the order: Me > Et > Bu in micelles with varying headgroup sizes. []

Q2: What is the outcome of nitrating this compound under specific conditions?

A2: Nitrating this compound at 130°C leads to the formation of two products: a dichlorodinitrobenzene and a chlorotrinitrobenzene. [] The specific yields and kinetics of this reaction depend on the reaction conditions. This behavior is consistent with other chloronitrobenzene derivatives under similar nitration conditions. []

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C6H3ClN2O4. Its molecular weight is 202.55 g/mol.

Q4: Are there any known synthetic routes to obtain indoles using this compound as a starting material?

A4: Yes, this compound can be utilized as a starting material to synthesize C4-nitrogen-substituted indoles. [] The key step involves the cyclization of 2-alkynyl-1,3-diaminobenzene, which is derived from this compound. [] This method offers a viable route to access a variety of C4-substituted indole derivatives.

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